molecular formula C7H12O4 B1582607 2-Methoxyethyl acetoacetate CAS No. 22502-03-0

2-Methoxyethyl acetoacetate

Cat. No.: B1582607
CAS No.: 22502-03-0
M. Wt: 160.17 g/mol
InChI Key: PLHCSZRZWOWUBW-UHFFFAOYSA-N
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Description

2-Methoxyethyl acetoacetate is an organic compound with the molecular formula C7H12O4. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxyethyl acetoacetate are the immune and respiratory systems . The compound interacts with these systems, potentially leading to changes in their function.

Mode of Action

The exact mode of action of This compound It is known that the compound interacts with its targets in the immune and respiratory systems . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

2-Methoxyethyl acetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways . The nature of these interactions often involves the formation of ester bonds, which are essential for the compound’s reactivity and functionality in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of specific enzymes and proteins, leading to changes in cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . These binding interactions are crucial for the compound’s biochemical effects and its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular functions, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only at certain dosage levels. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of acetyl-CoA and other key metabolites. It interacts with enzymes such as acetyl-CoA synthetase, which plays a crucial role in the conversion of acetate to acetyl-CoA . This interaction affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and its role in various cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is crucial for its activity and function in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.

Preparation Methods

Chemical Reactions Analysis

2-Methoxyethyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: It can participate in aldol condensation reactions, forming β-hydroxy esters or ketones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxyethyl acetoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methoxyethyl acetoacetate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a methoxyethyl group. It is also used as an intermediate in organic synthesis.

    Methyl acetoacetate: Contains a methyl group instead of a methoxyethyl group. It is used in similar applications but may have different reactivity and properties.

    Butyl acetoacetate: Contains a butyl group, offering different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-methoxyethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHCSZRZWOWUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177026
Record name 2-Methoxyethyl acetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22502-03-0
Record name 2-Methoxyethyl 3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22502-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXYETHYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Methoxyethyl acetoacetate in the context of the provided research?

A1: this compound is a crucial building block in synthesizing dihydropyridine calcium channel blockers. Specifically, it serves as a precursor in the synthesis of Cilnidipine [, ] and Nimodipine [].

Q2: Can you elaborate on the role of this compound in the synthesis of Cilnidipine?

A2: this compound undergoes a condensation reaction with 3-nitrobenzaldehyde to yield 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [, ]. This intermediate then reacts with cinnamyl 2-aminocrotonate under Hantzsch cyclization conditions to produce Cilnidipine [, ].

Q3: How does the addition order of reagents impact the synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A3: Research indicates that adding both 3-nitrobenzaldehyde and this compound before introducing the catalyst significantly improves the yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [].

Q4: What are the optimal reaction conditions for achieving a high yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?

A4: Studies have shown that a 1:1.6 molar ratio of 3-nitrobenzaldehyde to this compound, a reaction temperature of 0°C, and a reaction time of 4 hours result in a 92% yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with approximately 98% purity [].

Q5: Has the synthesis of Nimodipine also benefited from process improvements?

A6: Yes, using this compound in the synthesis of Nimodipine, along with isopropyl 3-aminocrotonate and 3-nitrobenzaldehyde, has resulted in a simplified process with fewer synthetic steps and a higher overall yield []. This optimized approach offers a more cost-effective and easily controlled method for Nimodipine production [].

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